molecular formula C10H17ClN6 B1324964 N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride CAS No. 1171647-17-8

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride

Cat. No.: B1324964
CAS No.: 1171647-17-8
M. Wt: 256.73 g/mol
InChI Key: CRUFRHCCSKBUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN6 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride and its derivatives demonstrate potential antimicrobial activity. For instance, Gössnitzer et al. (2002) synthesized a series of related compounds that exhibited weak antibacterial activity against Gram-positive bacteria and activity against the pathogenic yeast Candida albicans (Gössnitzer, Feierl, & Wagner, 2002).

Chiral Superbases

Modified guanidines, which include this compound, have been explored as potential chiral superbases. Isobe, Fukuda, and Ishikawa (2000) investigated the preparation of these guanidines, which can be essential in asymmetric synthesis and other organic transformations (Isobe, Fukuda, & Ishikawa, 2000).

Tautomerism Studies

Studies on the tautomerism of guanidines, including compounds similar to this compound, have been conducted. Ghiviriga et al. (2009) examined the tautomerism of 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds, providing insights into the structural behavior of these compounds in solution (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Medicinal Preparation Synthesis

Guanidine derivatives, like this compound, are useful for synthesizing medicinal preparations. Glushkov et al. (1981) utilized similar compounds to synthesize hypotensive agents, demonstrating the medicinal potential of these compounds (Glushkov, Dronova, Nikolaeva, Medvedev, & Mashkovskii, 1981).

Optoelectronic Properties and Bioactivity

Research on imine derivatives, related to this compound, has been conducted to explore their optoelectronic properties and bioactivity. Ashfaq et al. (2022) synthesized two imine compounds and conducted a computational study to assess their molecular structure, optoelectronic properties, and potential as inhibitors against SARS-CoV-2 proteins (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).

Properties

IUPAC Name

1-amino-2-[N'-(3,4-dimethylphenyl)carbamimidoyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6.ClH/c1-6-3-4-8(5-7(6)2)14-9(11)15-10(12)16-13;/h3-5H,13H2,1-2H3,(H5,11,12,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUFRHCCSKBUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N=C(N)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C(N)/N=C(\N)/NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.